molecular formula C19H11N3O2 B2390777 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 190064-61-0

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2390777
CAS No.: 190064-61-0
M. Wt: 313.316
InChI Key: AHSZBYMNURLKSC-UHFFFAOYSA-N
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Description

“2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a compound used for proteomics research . It has a molecular formula of C19H11N3O2 and a molecular weight of 313.31 .


Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazoles has been the subject of various studies . The process involves the use of transition-metal-catalyzed methods and metal-free methods . The synthesis strategies are organized according to whether the reaction is metal-catalyzed (type I) or metal-free (type II) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of C19H11N3O2 . The average mass is 313.310 Da and the monoisotopic mass is 313.085114 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C19H11N3O2 and a molecular weight of 313.31 .

Scientific Research Applications

Fluorescent Properties and Applications

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been studied for their fluorescent properties. For instance, certain pyrido[1,2-a]benzimidazole derivatives demonstrate potential as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986). Additionally, similar compounds have been synthesized and their fluorescence properties evaluated, indicating their potential application in the fields of dyes and pigments (Rajadhyaksha & Rangnekar, 2007).

Antimicrobial Activity

Some derivatives of pyrido[1,2-a]benzimidazole, including 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles, have been synthesized and evaluated for antimicrobial activity. These compounds have shown in vitro antimicrobial activity, suggesting potential use in medical applications (Badawey & Gohar, 1992).

Synthesis and Characterization

The synthesis of various pyrido[1,2-a]benzimidazole derivatives has been extensively researched. For example, a study focused on the green multicomponent synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives, highlighting their potential in organic synthesis due to advantages like excellent yield and reduced environmental impact (Liu et al., 2008).

Optical Properties

The optical properties of novel pyrido[1,2-a]benzimidazole derivatives have been characterized, revealing that certain structural modifications significantly influence their emission spectra. This indicates potential applications in the field of materials science, particularly in the development of new fluorescent materials (Ge et al., 2011).

Antiproliferative and Apoptotic Activity

Certain pyrido[1,2-a]benzimidazole derivatives have demonstrated significant antiproliferative activity in cancer studies. For instance, 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its derivatives have shown the ability to disrupt the cell cycle and induce apoptosis, indicating potential applications in cancer research and therapy (Sarhan et al., 2010).

Corrosion Inhibition

Benzimidazole derivatives, including 2-hydroxybenzimidazole, have been studied for their inhibitive action against the corrosion of iron in acidic solutions. This suggests possible applications in industrial processes and materials science (Khaled, 2003).

Properties

IUPAC Name

2-(2-hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c20-10-12-9-13(18(24)14-5-1-4-8-17(14)23)11-22-16-7-3-2-6-15(16)21-19(12)22/h1-9,11,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSZBYMNURLKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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